molecular formula C11H12ClNO2 B14162483 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B14162483
M. Wt: 225.67 g/mol
InChI Key: YMVVUDNKTOITPD-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO2 It is a derivative of naphthalene, characterized by the presence of an amino group, a chlorine atom, and a carboxylic acid group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination and carboxylation reactions. One common method includes:

    Chlorination: 1,2,3,4-tetrahydronaphthalene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Amination: The chlorinated product is then reacted with ammonia or an amine under high pressure and temperature to introduce the amino group.

    Carboxylation: Finally, the amino-chlorinated compound undergoes carboxylation using carbon dioxide in the presence of a base like sodium hydroxide to form the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiocyanates.

Scientific Research Applications

2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The chlorine atom may also contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 1,2,3,4-Tetrahydronaphthalene derivatives

Uniqueness: 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific positioning of the amino, chlorine, and carboxylic acid groups on the tetrahydronaphthalene backbone. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

2-amino-7-chloro-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H12ClNO2/c12-9-2-1-7-3-4-11(13,10(14)15)6-8(7)5-9/h1-2,5H,3-4,6,13H2,(H,14,15)

InChI Key

YMVVUDNKTOITPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1C=CC(=C2)Cl)(C(=O)O)N

Origin of Product

United States

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